molecular formula C9H15NO3 B138626 1,4-Diacetyl-4-hydroxypiperidine CAS No. 132945-52-9

1,4-Diacetyl-4-hydroxypiperidine

Cat. No. B138626
M. Wt: 185.22 g/mol
InChI Key: QXWURQKOENDEDO-UHFFFAOYSA-N
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Description

1,4-Diacetyl-4-hydroxypiperidine (DAHP) is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a derivative of piperidine and is also known as N-acetylnorapomorphine. DAHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of DAHP involves its interaction with dopamine receptors in the brain. DAHP acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which can have a range of physiological and behavioral effects.

Biochemical And Physiological Effects

DAHP has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, changes in synaptic plasticity, and alterations in gene expression. These effects can have implications for a range of physiological processes, including mood regulation, reward processing, and learning and memory.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DAHP in lab experiments is its specificity for dopamine receptors. This allows researchers to selectively study the effects of dopamine signaling without the confounding effects of other neurotransmitters. However, one limitation of using DAHP is its relatively low potency and efficacy compared to other dopamine agonists. This can make it less effective for certain types of experiments.

Future Directions

There are several potential future directions for research on DAHP. One area of interest is the development of more potent and selective DAHP derivatives for use in research. Another potential direction is the study of the effects of DAHP on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, DAHP may have potential therapeutic applications for the treatment of mood disorders and addiction, which could be explored in future research.

Scientific Research Applications

DAHP has been widely used in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. DAHP has also been used to study the effects of drugs such as cocaine and amphetamines on dopamine signaling.

properties

CAS RN

132945-52-9

Product Name

1,4-Diacetyl-4-hydroxypiperidine

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone

InChI

InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3

InChI Key

QXWURQKOENDEDO-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCN(CC1)C(=O)C)O

Canonical SMILES

CC(=O)C1(CCN(CC1)C(=O)C)O

synonyms

4-Piperidinol, 1,4-diacetyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine (13 g) in a mixture of tetrahydrofuran (100 ml), water (25 ml) and N,N-dimethylformamide (10 drops) were added mercuric sulfate (1.6 g) and sulfuric acid (10 drops), and the resultant mixture was stirred at ambient temperature for 15 hours. After adjusting pH to around 8 with sodium hydrogen carbonate, the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.) and the residue was washed with ethyl acetate and tetrahydrofuran. Filtrate and washings were combined and evaporated in vacuo, and the residue was dissolved in ethyl acetate, dried over magnesium sulfate. Evaporation of the solvent gave 1,4-diacetyl-4-hydroxypiperidine (8.75 g).
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1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
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13 g
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mercuric sulfate
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1.6 g
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